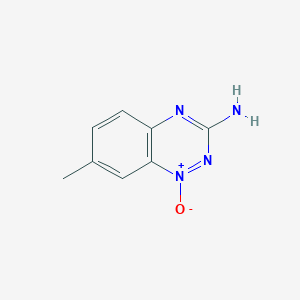

3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide

Description

3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide is a chemical compound with the molecular formula C8H8N4O. It belongs to the class of benzotriazines, which are nitrogen-containing heterocyclic aromatic compounds

Propriétés

IUPAC Name |

7-methyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-5-2-3-6-7(4-5)12(13)11-8(9)10-6/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSUQKGKNZZCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=[N+]2[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344934 | |

| Record name | 7-Methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27281-74-9 | |

| Record name | 7-Methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Condensation of 2-Nitroaniline Derivatives with Cyanamide

A widely reported method involves starting from 2-nitroaniline derivatives bearing a 7-methyl substituent, which are synthesized via nitration and acylation of methyl-substituted anilines. These 2-nitroanilines are then condensed with cyanamide under acidic conditions to form the benzotriazine ring system.

-

- Acylation of 7-methyl aniline derivatives.

- Nitration with fuming nitric acid.

- Deprotection under reflux with hydrochloric acid to yield 2-nitroanilines.

- Condensation with cyanamide in concentrated hydrochloric acid.

- Treatment with base to close the 1,2,4-benzotriazine ring.

Outcome: Formation of 3-amino-7-methyl-1,2,4-benzotriazine intermediates ready for oxidation to the N-oxide.

This method is described in detail in synthetic studies focusing on benzotriazine derivatives, emphasizing the importance of substitution pattern for biological activity.

Oxidation to 1-Oxide Using Pertrifluoroacetic Acid or Alternative Oxidants

The oxidation of the 3-amino-7-methyl-1,2,4-benzotriazine to the 1-oxide is a critical step. The oxidation is typically achieved by:

- Using pertrifluoroacetic acid generated in situ by adding trifluoroacetic anhydride to hydrogen peroxide in dichloromethane at low temperatures.

- Reaction times vary from 2 to 4 days with monitoring by TLC or HPLC to ensure complete oxidation.

- Alternative oxidants such as HOF·CH3CN have been explored to achieve selective oxidation without overoxidation, especially for more complex derivatives.

This oxidation step is essential to obtain the mono-N-oxide form, which differs from the di-N-oxide tirapazamine.

Reaction of Benzofuroxan with Cyanamide in Non-Aqueous Media

An industrially scalable method reported in patents involves the reaction of benzofuroxan with cyanamide in the presence of an organic base (e.g., DBU) in a non-aqueous polar solvent such as acetonitrile, acetone, or isopropanol at room temperature.

-

- Benzofuroxan and a stoichiometric excess of cyanamide are reacted with an organic base.

- The reaction proceeds for 48–72 hours at 20–25°C.

- The basic reaction mixture is then neutralized with an organic acid (e.g., acetic acid).

- The product precipitates upon dilution with an inert solvent and is collected by filtration.

- Washing with water and drying yields the product with high purity and yield.

Microcrystallization and Particle Size Control

Another method focuses on controlling the particle size and purity suitable for pharmaceutical applications:

- A solution of benzofurazan-1-oxide in dimethyl sulfoxide is added to disodium cyanamide in water at elevated temperatures (55–65°C).

- The precipitated sodium salt of 3-amino-1,2,4-benzotriazine-1,4-dioxide is separated and suspended in water.

- Acidification with methanesulfonic acid converts the salt to the free base.

- Microcrystallization is induced by treatment with sodium acetate solution, yielding microcrystalline particles with average size below 190 nm.

- The product is filtered, washed, and dried to obtain high-quality crystals suitable for oral dosage forms.

Data Table Summarizing Preparation Conditions

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted benzotriazines with different functional groups.

Applications De Recherche Scientifique

Pharmaceutical Development

Antitumor Activity

3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide has been extensively studied for its potential as an anticancer agent. It operates as a bioreductive drug that selectively targets hypoxic tumor cells, which are often resistant to conventional therapies. Research has shown that this compound can produce oxidizing radicals upon reduction, leading to selective cytotoxicity against these hypoxic cells. For instance, a study highlighted the compound's ability to generate reactive intermediates that damage DNA selectively in low oxygen conditions .

Case Study: Hypoxic Cytotoxicity

In a comparative study of various derivatives of TPZ, it was found that modifications at the 3-amino position significantly enhanced hypoxic cytotoxicity. Compounds synthesized with extended alkyl linkers exhibited greater efficacy in inhibiting the proliferation of cancer cell lines such as MCF-7 and HCT-116 under hypoxic conditions .

Analytical Chemistry

This compound serves as a reagent in analytical methods for detecting specific compounds. Its ability to form stable complexes with various analytes enhances the accuracy and reliability of quantitative analyses in laboratory settings. This application is particularly relevant in environmental monitoring and quality control processes.

Polymer Chemistry

In polymer formulations, this compound is incorporated to improve thermal stability and resistance to degradation. The addition of this compound can enhance the durability of materials used in various applications, including coatings and plastics.

Environmental Science

This compound plays a role in environmental studies focused on pollutant degradation. It aids researchers in understanding the chemical behavior of pollutants and developing remediation strategies. Its application in assessing the environmental impact of various substances is crucial for advancing sustainable practices.

Biochemistry Research

In biochemical assays, this compound is utilized to study enzyme activities and interactions within metabolic pathways. This research provides insights into potential therapeutic targets and mechanisms of action for various biological processes.

Data Table: Overview of Applications

Mécanisme D'action

The mechanism by which 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparaison Avec Des Composés Similaires

3-Amino-1,2,4-benzotriazine-1-oxide

3-Amino-5-methyl-1,2,4-benzotriazine-1-oxide

3-Amino-6-methyl-1,2,4-benzotriazine-1-oxide

Activité Biologique

3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide (commonly referred to as a derivative of tirapazamine) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity, including its mechanisms of action, antibacterial properties, and anticancer efficacy, supported by data tables and research findings.

This compound functions primarily as a bioreductive agent . It selectively targets hypoxic cells often found in tumors. The compound undergoes one-electron reduction to form radical species that can induce cytotoxicity in these hypoxic environments. This mechanism is crucial for enhancing the efficacy of radiotherapy by sensitizing tumor cells to radiation damage .

Antibacterial Activity

Recent studies have examined the antibacterial properties of this compound against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens, revealing significant antibacterial activity.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µM) | Activity Level |

|---|---|---|

| Escherichia coli | 44.9 | Significant (≤10 µg/mL) |

| Salmonella enterica | 44.9 | Significant (≤10 µg/mL) |

| Staphylococcus aureus | 89.8 | Moderate (10–100 µg/mL) |

The compound demonstrated notable effectiveness against Gram-negative bacteria like E. coli and S. enterica, with MIC values indicating strong antibacterial potential .

Anticancer Efficacy

This compound has been studied for its anticancer properties, particularly in the context of hypoxic tumor cells. Research indicates that it induces apoptosis through mechanisms involving DNA damage and activation of caspases.

Case Study: Hypoxic Cytotoxicity

In vitro studies have shown that this compound exhibits hypoxic cytotoxicity greater than or comparable to tirapazamine itself. For example:

- Cell Lines Tested : MCF-7 (breast cancer), NCI-H460 (lung cancer), HCT-116 (colon cancer)

- Findings : Compounds derived from 3-amino-7-methyl derivatives exhibited significant inhibition of cell proliferation under hypoxic conditions.

Table 2: Cytotoxicity in Hypoxic Conditions

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Amino-TZ | MCF-7 | 15 | Induction of apoptosis via caspase activation |

| Tirapazamine | NCI-H460 | 20 | DNA damage leading to cell cycle arrest |

| Extended Derivative | HCT-116 | 10 | Enhanced hypoxic selectivity |

These results highlight the potential for developing more effective treatments using this compound or its derivatives in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.